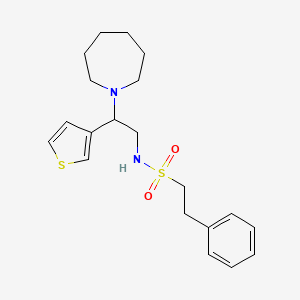
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide is a useful research compound. Its molecular formula is C20H28N2O2S2 and its molecular weight is 392.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-phenylethanesulfonamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an azepane ring, a thiophene moiety, and a sulfonamide group. Its molecular formula is C20H26N2O2S with a molecular weight of approximately 370.5 g/mol. The presence of these functional groups contributes to its diverse biological activities.
Structural Formula
| Component | Description |
|---|---|
| Molecular Formula | C20H26N2O2S |
| Molecular Weight | 370.5 g/mol |
| Functional Groups | Azepane, Thiophene, Sulfonamide |
Preliminary studies have indicated that this compound exhibits significant inhibition of histone deacetylases (HDACs). HDAC inhibitors are known to play a crucial role in cancer therapy by inducing cell cycle arrest and apoptosis in cancer cells. This mechanism suggests potential applications in treating various malignancies.
Anticancer Activity
Research has shown that compounds with HDAC inhibitory activity can lead to the reactivation of silenced tumor suppressor genes, thereby inhibiting tumor growth. A study involving this compound demonstrated:
- In vitro efficacy against various cancer cell lines.
- Induction of apoptosis as evidenced by increased caspase activity.
- Modulation of cell cycle progression, leading to G1 phase arrest.
Neuropharmacological Effects
There is emerging evidence suggesting that this compound may also interact with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction could position it as a candidate for treating neurodegenerative disorders.
Case Studies and Research Findings
-
Study on HDAC Inhibition :
- Objective : To evaluate the HDAC inhibitory potential of the compound.
- Findings : The compound showed IC50 values comparable to established HDAC inhibitors, indicating strong potential for further development as an anticancer agent.
-
Neuropharmacological Assessment :
- Objective : To assess the effects on neurotransmitter levels in animal models.
- Findings : Administration led to significant increases in serotonin levels, suggesting potential antidepressant-like effects.
-
Toxicological Evaluation :
- Objective : To determine safety profiles in vivo.
- Findings : No significant toxicity was observed at therapeutic doses; however, further studies are needed to assess long-term effects.
Data Summary Table
| Study Type | Objective | Key Findings |
|---|---|---|
| HDAC Inhibition | Evaluate anticancer potential | Comparable IC50 values to established inhibitors |
| Neuropharmacological | Assess neurotransmitter effects | Increased serotonin levels in animal models |
| Toxicological Evaluation | Determine safety profiles | No significant toxicity at therapeutic doses |
属性
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2S2/c23-26(24,15-11-18-8-4-3-5-9-18)21-16-20(19-10-14-25-17-19)22-12-6-1-2-7-13-22/h3-5,8-10,14,17,20-21H,1-2,6-7,11-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUAVHWZMHDIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)CCC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














